2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 327060-71-9
VCID: VC21327024
InChI: InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
SMILES: CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 327060-71-9

Cat. No.: VC21327024

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde - 327060-71-9

Specification

CAS No. 327060-71-9
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde
Standard InChI InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
Standard InChI Key YGUWNSYHYBHIIC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C

Introduction

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde is an aromatic aldehyde derived from the pyrrole family. This compound is characterized by its unique structural features, which include a pyrrole core substituted with methyl and aldehyde groups, as well as a para-methylphenyl group. Its chemical properties and potential applications make it an important subject in organic chemistry and material science.

Synthesis

The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrole Core: Condensation of a diketone with an amine under acidic conditions.

  • Substitution Reactions: Introduction of methyl groups at positions 2 and 5.

  • Aldehyde Functionalization: Oxidation or formylation reactions to introduce the aldehyde group at position 3.

  • Phenyl Substitution: Attachment of the para-methylphenyl group via Friedel-Crafts alkylation or similar methods.

Applications

The compound has potential applications in:

  • Organic Synthesis:

    • As an intermediate in synthesizing more complex heterocyclic compounds.

    • In Schiff base formation due to its aldehyde functionality.

  • Material Science:

    • Possible use in designing organic semiconductors or dyes due to its conjugated structure.

  • Pharmaceutical Research:

    • The pyrrole core is a known pharmacophore in drug design; derivatives may exhibit biological activity.

Analytical Data

Characterization methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the positions of methyl, phenyl, and aldehyde groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretching for aldehyde).

  • X-ray Crystallography: For detailed structural elucidation.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Difference
2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehydeC12H13NOS245.34Contains a methylthio group instead of methyl.
2,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehydeC13H15NO2229.27Contains a methoxy group instead of methyl.

These structural variations influence their chemical reactivity and potential applications.

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